molecular formula C10H8O2 B1271209 4-(Prop-2-yn-1-yloxy)benzaldehyde CAS No. 5651-86-5

4-(Prop-2-yn-1-yloxy)benzaldehyde

Cat. No.: B1271209
CAS No.: 5651-86-5
M. Wt: 160.17 g/mol
InChI Key: GSSBOYWRKTVVQX-UHFFFAOYSA-N
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Description

4-(Prop-2-yn-1-yloxy)benzaldehyde is a useful research compound. Its molecular formula is C10H8O2 and its molecular weight is 160.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Selectivity

  • Formation of Stereospecific Compounds: The reaction of chloromethyl propargyl ether with 4-(bromomethyl)benzaldehyde in the presence of zinc metal and a chiral ligand leads to the formation of stereospecific compounds with moderate yield and high selectivity (Talybov & Baghirli, 2020).

Antioxidant, Antimicrobial, and Anticancer Properties

  • Biomedical Applications: 2-(Prop-2-yn-1-yloxy)benzaldehyde derivatives exhibit significant antioxidant, antimicrobial, and anticancer properties. For instance, some derivatives demonstrate strong antibacterial activity against Bacillus subtilis and antifungal activity against Aspergillus niger. They also show notable cytotoxic activity against breast adenocarcinoma cell line MCF-7 (Konuş et al., 2019).

Organic Chemistry and Catalysis

  • Organic Synthesis: The CuI-catalyzed intramolecular oxa-DielsAlder reaction of 2-(prop-2-yn-1-yloxy)benzaldehydes produces pyranones. This reaction is noteworthy for its chemoselectivity and has been explored theoretically in terms of HOMO-LUMO interactions (Khoshkholgh et al., 2012).

Advanced Materials and Polymerization

  • Electrochemical Polymerization: Research shows that poly(4-(3-(pyrrol-1-yl)propionyloxy)-2,2,6,6-tetramethylpiperidin-1-yloxy) exhibits high electrocatalytic activity for benzyl alcohol oxidation. This polymer is prepared by electrochemical polymerization and has been analyzed through in situ FTIR data (Lu et al., 2014).

Drug Design and Development

  • Antibacterial Agents: Novel 1,4-disubstituted 1,2,3-triazoles have been synthesized using 4-(prop-2-yn-1-yloxy)benzaldehyde as an alkyne partner. These compounds exhibit significant antibacterial activity against a wide range of both gram-positive and gram-negative bacterial strains (Hussain et al., 2019).

Mechanism of Action

Target of Action

It is known that this compound is used for chemical probe synthesis . It contains a light-activated benzophenone, alkyne tag, and aldehyde synthetic handle . When appended to a ligand or pharmacophore through its formyl linker, this building block allows for UV light-induced covalent modification of a biological target .

Mode of Action

The mode of action of 4-(Prop-2-yn-1-yloxy)benzaldehyde involves UV light-induced covalent modification of a biological target . This is facilitated by the light-activated benzophenone present in the compound . The compound can be appended to a ligand or pharmacophore through its formyl linker, allowing for potential downstream applications via the alkyne tag .

Biochemical Pathways

Given its use in chemical probe synthesis, it can be inferred that the compound may influence various biochemical pathways depending on the ligand or pharmacophore to which it is appended .

Pharmacokinetics

Its solubility in methanol suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific biological target and the ligand or pharmacophore to which it is appended . Its primary function is to enable UV light-induced covalent modification of a biological target .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its UV light-activated mechanism of action suggests that light conditions could play a significant role . Furthermore, its solubility in methanol indicates that the solvent environment could also impact its action.

Future Directions

The future directions of “4-(Prop-2-yn-1-yloxy)benzaldehyde” could involve its use in chemical probe synthesis . This trifunctional building block contains a light-activated benzophenone, alkyne tag, and aldehyde synthetic handle, which when appended to a ligand or pharmacophore, allows for UV light-induced covalent modification of a biological target with potential for downstream applications .

Biochemical Analysis

Biochemical Properties

4-(Prop-2-yn-1-yloxy)benzaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is often used in click chemistry reactions, where it can form covalent bonds with biological targets under mild conditions . This compound can interact with enzymes such as oxidoreductases and transferases, facilitating the transfer of functional groups and electrons in biochemical pathways . The nature of these interactions often involves the formation of covalent bonds, which can be used to label or modify specific biomolecules for further study .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities within the cell . These effects are crucial for understanding the compound’s potential therapeutic applications and its role in cellular physiology.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the target and the nature of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological changes . Threshold effects have been observed, where a specific dosage is required to elicit a measurable response . Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites with distinct biological activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its biological activity, as it needs to reach specific targets to exert its effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function . Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interaction with target biomolecules and the subsequent biological effects .

Properties

IUPAC Name

4-prop-2-ynoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h1,3-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSBOYWRKTVVQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365494
Record name 4-(prop-2-yn-1-yloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5651-86-5
Record name 4-(prop-2-yn-1-yloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Propargyloxy)benzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of 4-ethynylbenzaldehyde (1) (171 mg, 1.27 mmol), methyl 3-oxopentanoate (175 mg, 1.27 mmol), dimedone (181 mg, 1.27 mmol), ammonium acetate (101 mg, 1.27 mmol), I2 (97 mg, 0.38 mmol), and ethanol (10 drops) is stirred under argon for 5.5 h, quenched with 5% Na2S2O3 (30 mL), and extracted with ethyl acetate (50 mL and 30 mL). The extract is washed (5% Na2S2O3, H2O, and brine) and dried. After solvent removal at reduced pressure, the residue is purified on silica gel (33% to 60% ethyl acetate/hexane) to give 277 mg (60%) of 2 (BI-3029) as a cream solid, mp 234-236° C. IR 3332, 2933, 1704, 1610, 1482, 1214 cm−1; 1H NMR (CDCl3) δ 0.93 (s, 3H, CH3), 1.10 (s, 3H, CH3), 1.26 (t, J=7.2 Hz, 3H, CH2CH3), 2.07-2.42 (m, 4H, COCH2, CH2), 2.76-2.89 (m, 2H, CH2CH3), 3.02 (s, 1H, CH≡C), 3.63 (s, 3H, OCH3), 5.09 (s, 1H, CH), 5.90 (bs, 1H, NH), 7.27 (d, J=8.1 Hz, 2H, 3,5-ArH), 7.37 ppm (d, J=8.1 Hz, 2H, 2,6-ArH).
Quantity
171 mg
Type
reactant
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175 mg
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reactant
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181 mg
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reactant
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101 mg
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reactant
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97 mg
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reactant
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0 (± 1) mol
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catalyst
Reaction Step One
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Yield
60%

Synthesis routes and methods II

Procedure details

To a stirred suspension of 4-hydroxybenzaldehyde (425.8 g) and K2CO3 (807.6 g) in acetone (2,960 ml) at reflux temper-ature of about 60° C. under a nitrogen atmosphere, was added dropwise 3-bromo-propyne (502.4 g) over a period of 2 hours. The reaction was heated at reflux for 3 more hours. After cooling to room temperature the reaction mixture was filtered and the excess of K2CO3 removed and washed several times with acetone. The filtrate was washed with saturated aqueous solution of NaHCO3 and NaCl. The aqueous phase was extracted with diethyl ether. The combined organic extracts were dried over Na2SO4, filtered and concentrated to a volume of 1 liter. The solution was kept in the refrigerator overnight. The crystals were filtered out and washed with cold diethyl ether. The filtrate was kept in the refrigerator and some more crystals were formed and removed. This procedure was repeated 3 times resulting in 1,385.26 g of 4-(2-propynyloxy) benzaldehyde in 83% yield. The material was analysed by gas chromatography, and shown to be 99.9% pure. Infrared and mass spectroscopic analysis confirmed the structure.
Quantity
425.8 g
Type
reactant
Reaction Step One
Name
Quantity
807.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
502.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 4-(Prop-2-yn-1-yloxy)benzaldehyde?

A: this compound (molecular formula: C10H8O2, molecular weight: 160.17 g/mol) exhibits a planar structure due to conjugation between the carbonyl group, benzene ring, and the propynyloxy oxygen's lone pair. [] This has been confirmed through spectroscopic techniques like IR, 1H NMR, and 13C NMR. [, ]

Q2: How does the propargyl group in this compound contribute to its applications?

A: The propargyl group makes this compound a versatile building block for various chemical syntheses. This group allows for reactions like click chemistry, enabling the creation of diverse compounds, including 1,2,3-triazoles, which are explored for their biological activities. [, , , ]

Q3: Can you provide examples of how this compound is used in the synthesis of biologically active compounds?

A: this compound serves as a crucial starting material in synthesizing novel 1,4-disubstituted 1,2,3-triazoles [] and imidazole-based 1,2,3-triazoles. [] These triazole derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. [] Additionally, they have been investigated for their potential as carbonic anhydrase II inhibitors, which could have implications for various therapeutic applications. []

Q4: Are there any studies exploring the interaction of this compound derivatives with biological targets?

A: Yes, studies have investigated the interaction of this compound derived homo-disulphide Schiff base compounds with DNA and bovine serum albumin (BSA). [] These studies used UV-Vis absorption and emission spectroscopy to determine binding constants and modes of interaction. Results suggest that the compound binds to the minor groove of DNA and exhibits binding properties towards BSA. []

Q5: Has this compound been used in the development of materials with specific applications?

A: Researchers have utilized this compound in synthesizing tripodal Schiff base compounds and their complexes with metals like Fe3+ and Mn3+. [] These complexes are being explored for their potential applications in areas such as chemical sensor materials due to their ability to selectively bind with specific metal ions. []

Q6: How does this compound contribute to the development of light-activated antibacterial surfaces?

A: While not directly used, this compound plays a crucial role in synthesizing leucocrystal violet analogues. [] These analogues are then oxidized to create crystal violet analogues, which demonstrate light-activated antibacterial properties when incorporated into polymers like polyurethane. [] This approach holds promise for developing self-sterilizing surfaces for various applications.

Q7: What are the potential advantages of using platinum(II) C,N-cyclometalated complexes derived from this compound in silicone cross-linking?

A: Platinum(II) C,N-cyclometalated complexes, synthesized using this compound derivatives, show high thermal stability and can catalyze hydrosilylation and dehydrocoupling reactions in silicones at elevated temperatures (above 100°C). [] This allows for the efficient cross-linking of high molecular weight polysiloxanes like V-PDMS and PMHS, leading to silicone materials with desired thermal and mechanical properties. []

Q8: Are there any crystallographic studies available for this compound or its derivatives?

A: Yes, single-crystal X-ray diffraction studies have been conducted on both this compound [] and its derivative, 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde. [] These studies provide detailed insights into the molecular geometry, bond lengths, and intermolecular interactions of these compounds in the solid state.

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